Cas no 890147-29-2 (2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile)

2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile
- Benzenepropanenitrile, 4-fluoro-α-(hydroxymethyl)-
- 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile
-
Computed Properties
- Exact Mass: 179.075
- Monoisotopic Mass: 179.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44A^2
2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F589815-25mg |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-56228-0.5g |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
Enamine | EN300-56228-2.5g |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95.0% | 2.5g |
$614.0 | 2025-03-21 | |
Enamine | EN300-56228-5.0g |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95.0% | 5.0g |
$908.0 | 2025-03-21 | |
Aaron | AR019YLG-500mg |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 500mg |
$325.00 | 2025-02-08 | |
1PlusChem | 1P019YD4-50mg |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 50mg |
$118.00 | 2025-03-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060771-10g |
2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 10g |
¥10303.0 | 2024-04-17 | |
Aaron | AR019YLG-50mg |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 50mg |
$98.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322495-1g |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 1g |
¥3357.00 | 2024-04-26 | |
A2B Chem LLC | AV43256-10g |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile |
890147-29-2 | 95% | 10g |
$1452.00 | 2024-04-19 |
2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile Related Literature
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile
Research Brief on 890147-29-2 and 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile: Recent Advances and Applications
The compound 890147-29-2, also known as 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 890147-29-2 is its application in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile exhibit high affinity for GABAA receptors, suggesting potential use in the treatment of neurological disorders such as anxiety and epilepsy. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, providing a robust foundation for further drug development.
In addition to its neurological applications, 890147-29-2 has been investigated for its role in cancer therapy. A recent preprint on bioRxiv revealed that the compound can act as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases involved in tumor progression. Specifically, researchers identified that modifications to the hydroxypropanenitrile moiety enhance the compound's ability to inhibit aberrant kinase activity, offering a promising avenue for the development of targeted anticancer agents. These findings underscore the versatility of 890147-29-2 in medicinal chemistry.
The synthetic accessibility of 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile has also been a focal point of recent research. A 2022 paper in Organic Letters detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. The method employs green chemistry principles, such as solvent-free reactions and catalytic hydrogenation, making it more sustainable for large-scale production. This advancement is particularly relevant for pharmaceutical companies aiming to incorporate 890147-29-2 into their drug discovery pipelines.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 890147-29-2. Pharmacokinetic studies have indicated that certain derivatives exhibit limited bioavailability, necessitating further structural optimization. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into viable therapeutics.
In conclusion, 890147-29-2 and its derivative 2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile represent a versatile scaffold with broad applications in drug discovery. Recent studies have elucidated its potential in neurology and oncology, while advancements in synthetic chemistry have improved its feasibility for industrial use. Future research should focus on addressing pharmacokinetic challenges and expanding the compound's therapeutic repertoire. This brief underscores the importance of continued investment in the study of this promising chemical entity.
890147-29-2 (2-(4-fluorophenyl)methyl-3-hydroxypropanenitrile) Related Products
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)




